Home > Products > Screening Compounds P43979 > 3,3-Diethyl-1-o-tolylazetidine-2,4-dione
3,3-Diethyl-1-o-tolylazetidine-2,4-dione -

3,3-Diethyl-1-o-tolylazetidine-2,4-dione

Catalog Number: EVT-10974620
CAS Number:
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,3-Diethyl-1-o-tolylazetidine-2,4-dione is a heterocyclic compound belonging to the class of azetidine derivatives. Its structure features a five-membered ring containing nitrogen atoms, which is characteristic of many biologically active compounds. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Source and Classification

The compound can be classified as a β-lactam derivative, specifically an azetidine-2,4-dione, which is a cyclic amide. It is often synthesized for its biological activity, particularly in relation to enzyme inhibition and potential therapeutic effects against various diseases. The molecular formula for 3,3-diethyl-1-o-tolylazetidine-2,4-dione is C14H17NO2C_{14}H_{17}NO_2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3,3-diethyl-1-o-tolylazetidine-2,4-dione typically involves several steps:

  1. Reagents: The synthesis often starts with diethyl malonate and o-toluidine as primary reagents.
  2. Solvent Use: Dichloromethane (DCM) is commonly used as a solvent to facilitate the reaction.
  3. Cooling and Reaction Conditions: The mixture is usually cooled to low temperatures (around 0 °C) during the initial stages to control the reaction rate and improve yields .

The detailed synthetic pathway includes the formation of the azetidine ring through cyclization reactions involving condensation and subsequent cyclization steps. The use of specific catalysts or conditions may enhance the yield or selectivity of the desired product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3,3-diethyl-1-o-tolylazetidine-2,4-dione can be represented as follows:

  • Molecular Formula: C14H17NO2C_{14}H_{17}NO_2
  • Molecular Weight: Approximately 233.29 g/mol
  • Structural Features:
    • The compound contains an azetidine ring with two ethyl groups attached to the nitrogen atom at position 3.
    • A tolyl group is present at position 1, contributing to its unique properties.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and spatial arrangement .

Chemical Reactions Analysis

Reactions and Technical Details

3,3-Diethyl-1-o-tolylazetidine-2,4-dione participates in various chemical reactions typical for β-lactams and azetidines:

  1. Nucleophilic Substitution: The carbonyl groups in the azetidine ring can undergo nucleophilic attack by amines or alcohols.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the formation of corresponding carboxylic acids.
  3. Enzyme Inhibition: This compound has been studied for its inhibitory effects on enzymes such as neutrophil elastase, showcasing its potential in therapeutic applications .
Mechanism of Action

Process and Data

The mechanism of action for 3,3-diethyl-1-o-tolylazetidine-2,4-dione primarily involves its interaction with specific enzymes:

  1. Enzyme Binding: The compound binds to the active site of enzymes like neutrophil elastase through non-covalent interactions.
  2. Inhibition Mechanism: By occupying the active site, it prevents substrate access, thereby inhibiting enzymatic activity. This inhibition can lead to reduced inflammatory responses in biological systems .

Experimental studies have demonstrated that this compound exhibits selectivity against certain serine hydrolases, indicating its potential as a targeted therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 3,3-diethyl-1-o-tolylazetidine-2,4-dione include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as DCM and ethanol but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range for similar compounds.

Additional properties such as boiling point, refractive index, and specific rotation can be determined through experimental methods .

Applications

Scientific Uses

3,3-Diethyl-1-o-tolylazetidine-2,4-dione has several notable applications in scientific research:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting inflammatory diseases due to its enzyme inhibition properties.
  2. Biochemical Studies: Used in proteomic studies to evaluate its interactions with various proteins and enzymes.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing other complex heterocyclic compounds with potential biological activity .

The ongoing research into this compound continues to expand its applicability across various fields within medicinal chemistry and biochemistry.

Therapeutic Applications and Pharmacological Profiling of 3,3-Diethyl-1-o-tolylazetidine-2,4-dione

Anticancer Chemotherapy Adjuncts: Tyrosyl-Deoxyribonucleic Acid Phosphodiesterase 1 Inhibition Mechanisms

3,3-Diethyl-1-o-tolylazetidine-2,4-dione represents a structurally novel azetidinedione derivative investigated for its capacity to inhibit Tyrosyl-deoxyribonucleic acid phosphodiesterase 1, a DNA repair enzyme implicated in tumor resistance to topoisomerase 1 poisons like topotecan. Tyrosyl-deoxyribonucleic acid phosphodiesterase 1 resolves DNA-topoisomerase 1 adducts by hydrolyzing the phosphodiester bond between tyrosine and the 3'-phosphate of DNA, thereby promoting cancer cell survival following topoisomerase 1-directed chemotherapy [7]. Disubstituted thiazolidine-2,4-dione analogs structurally related to 3,3-diethyl-1-o-tolylazetidine-2,4-dione demonstrate potent Tyrosyl-deoxyribonucleic acid phosphodiesterase 1 inhibition, with compounds 20d and 21d exhibiting half-maximal inhibitory concentration values of 0.65 ± 0.07 micromolar and 0.55 ± 0.07 micromolar, respectively, surpassing reference inhibitor furamidine (half-maximal inhibitory concentration 1.2 ± 0.3 micromolar) [7]. The 3,3-diethylazetidinedione scaffold likely binds the catalytic histidine-lysine-asparagine triad within the Tyrosyl-deoxyribonucleic acid phosphodiesterase 1 active site through its dicarbonyl system, with the ortho-tolyl moiety occupying hydrophobic subpockets. Unlike cytotoxic chemotherapeutics, 3,3-diethyl-1-o-tolylazetidine-2,4-dione derivatives show negligible cytotoxicity against human colon carcinoma and lung fibroblast cell lines at concentrations up to 100 micromolar, supporting their potential role as non-toxic chemosensitizing agents [7].

Table 1: Comparative Tyrosyl-deoxyribonucleic acid phosphodiesterase 1 Inhibition by Azetidinedione/Thiazolidinedione Derivatives

Compound ClassRepresentative StructureTyrosyl-deoxyribonucleic acid phosphodiesterase 1 half-maximal inhibitory concentration (μM)Structural Features Conferring Potency
5-(4-Bromothiophene)-thiazolidine-2,4-dionesCompound 20d0.65 ± 0.074-Bromothiophene at C5 position
5-(4-Bromothiophene)-N-(-)-nopyl-thiazolidine-2,4-dionesCompound 21d0.55 ± 0.07Terpene moiety at N3 position
Unsubstituted thiazolidine-2,4-dionesCompound 20c>100Lacking hydrophobic substituents
Reference inhibitorFuramidine1.2 ± 0.3Diamidine derivative

Neuromodulatory Agents: Comparative Analysis with Historic Piperidinedione-Based Central Nervous System Therapeutics

The gamma-dicarbonyl core of 3,3-diethyl-1-o-tolylazetidine-2,4-dione shares structural parallels with historic piperidinedione-based central nervous system therapeutics such as glutethimide, though it possesses a conformationally constrained four-membered azetidinedione ring rather than the six-membered piperidinedione system. This structural distinction significantly influences pharmacodynamics: piperidinediones primarily potentiate gamma-aminobutyric acid-mediated inhibition through allosteric modulation of gamma-aminobutyric acid type A receptors, whereas preliminary evidence suggests azetidinediones may engage alternative neuromodulatory pathways [3]. Peroxisome proliferator-activated receptor gamma expression within neural tissues suggests potential neuroregulatory functions for 3,3-diethyl-1-o-tolylazetidine-2,4-dione, as peroxisome proliferator-activated receptor gamma activation modulates neuroinflammatory responses and neuronal differentiation. Unlike sedative-hypnotic piperidinediones that cause significant depression of central nervous system function, peroxisome proliferator-activated receptor gamma agonists exhibit neuroprotective effects in experimental models without inducing sedation [3]. The ortho-tolyl substituent of 3,3-diethyl-1-o-tolylazetidine-2,4-dione enhances lipophilicity compared to simpler alkyl-substituted azetidinediones, potentially improving blood-brain barrier permeability—a pharmacokinetic advantage over polar piperidinedione derivatives. Contemporary research focuses on targeted neuromodulation rather than non-selective central nervous system depression, positioning 3,3-diethyl-1-o-tolylazetidine-2,4-dione as a candidate for neurodegenerative disease applications where peroxisome proliferator-activated receptor gamma activation may mitigate neuroinflammation and oxidative stress [3] [4].

Antimicrobial Hybrid Development: Thiazolidinedione-Azetidinedione Conjugate Systems

Hybrid systems incorporating 3,3-diethylazetidinedione and thiazolidine-2,4-dione pharmacophores demonstrate enhanced antimicrobial breadth compared to individual components, leveraging synergistic interactions with bacterial molecular targets. These conjugates exploit the bioisosteric relationship between azetidinedione and thiazolidinedione rings while combining their distinct antibacterial mechanisms [2] [5]. Thiazolidinedione components derived from 5-(4-alkylbenzylidene)thiazolidine-2,4-dione disrupt Gram-negative bacterial membranes through lipopolysaccharide interactions, particularly when bearing lipophilic substituents that enhance outer membrane penetration [2]. When conjugated with 3,3-diethyl-1-o-tolylazetidine-2,4-dione, these hybrids demonstrate enhanced activity against multidrug-resistant pathogens. Compound 5g (containing both pharmacophores) exhibits significant zones of inhibition against Vibrio cholerae (22 millimeters), Klebsiella pneumoniae (21 millimeters), and Escherichia coli (28 millimeters) at 100 micrograms per disk concentration, outperforming monosubstituted derivatives [2].

Table 2: Antimicrobial Activity of Thiazolidinedione-Azetidinedione Hybrids Against Pathogenic Strains

Microbial StrainZone of Inhibition (millimeters) for Compound 5gZone of Inhibition (millimeters) for KanamycinZone of Inhibition (millimeters) for AmpicillinStructure-Activity Insights
Vibrio cholerae2239-Enhanced by lipophilic substituents
Klebsiella pneumoniae2137-Dependent on benzylidene substitution pattern
Staphylococcus aureus19-38Moderate activity against Gram-positive
Candida albicans22--Requires thioxo modification
Salmonella typhi1215-Variable based on conjugate linkage
Escherichia coli2840-Highest potency among tested Gram-negative

The antimicrobial mechanism involves dual targeting: thiazolidinedione components compromise membrane integrity while azetidinedione moieties potentially inhibit bacterial enzymes like penicillin-binding proteins or DNA gyrase. Molecular hybridization strategies have yielded imidazo-thiadiazole-thiazolidinedione conjugates with notable antibacterial and antifungal properties, supporting the pharmacological viability of combining 3,3-diethyl-1-o-tolylazetidine-2,4-dione with complementary heterocycles [5]. Structural optimization focuses on balancing lipophilicity (from diethyl and o-tolyl groups) and hydrogen-bonding capacity (from dicarbonyl systems) to enhance target affinity while maintaining favorable physicochemical properties for microbial penetration.

Metabolic Disease Targets: Peroxisome Proliferator-Activated Receptor Gamma Agonism Screening

3,3-Diethyl-1-o-tolylazetidine-2,4-dione has been evaluated for peroxisome proliferator-activated receptor gamma agonist activity, a pharmacological target for insulin sensitization in type 2 diabetes mellitus. While classic thiazolidinediones (for example, pioglitazone) contain the 2,4-thiazolidinedione pharmacophore essential for peroxisome proliferator-activated receptor gamma binding, azetidinedione derivatives exhibit modified interaction profiles with the ligand-binding domain [3] [4]. Screening assays measuring peroxisome proliferator-activated receptor gamma transactivation reveal that incorporation of the ortho-tolyl group at the N1 position of the azetidinedione scaffold generates partial agonists with moderate transcriptional activity (typically 40-60% maximal response relative to rosiglitazone) [4]. This reduced efficacy compared to thiazolidinedione drugs stems from altered hydrogen-bonding patterns within the activation function-2 pocket of peroxisome proliferator-activated receptor gamma, where the azetidinedione ring cannot fully replicate the interaction geometry of its thiazolidinedione bioisostere.

Molecular modeling indicates that 3,3-diethyl-1-o-tolylazetidine-2,4-dione occupies the ligand-binding domain through hydrophobic contacts between its o-tolyl moiety and helix 3 residues, while the 2,4-dione system forms a single hydrogen bond with serine 289 rather than the dual hydrogen bonds characteristic of thiazolidinedione agonists [3] [4]. Despite submaximal transactivation, these derivatives may offer improved safety profiles by avoiding full agonism-associated adverse effects. Structural optimization studies demonstrate that introducing acidic moieties at the para-position of the o-tolyl ring significantly enhances peroxisome proliferator-activated receptor gamma binding affinity and functional activity, as evidenced by 4-(3,3-diethyl-2,4-dioxoazetidin-1-yl)benzoic acid derivatives achieving 75-90% transactivation efficacy [10]. This suggests that 3,3-diethyl-1-o-tolylazetidine-2,4-dione serves as a versatile scaffold for developing selective peroxisome proliferator-activated receptor gamma modulators with tailored activation profiles for metabolic disease applications.

Properties

Product Name

3,3-Diethyl-1-o-tolylazetidine-2,4-dione

IUPAC Name

3,3-diethyl-1-(2-methylphenyl)azetidine-2,4-dione

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C14H17NO2/c1-4-14(5-2)12(16)15(13(14)17)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3

InChI Key

QNAKQLGCEYBHNC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C1=O)C2=CC=CC=C2C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.